molecular formula C16H15ClN2O4S B4930461 N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine

N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine

Cat. No. B4930461
M. Wt: 366.8 g/mol
InChI Key: XJJYRBBPLOPBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine, also known as CPIMA, is a compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CPIMA is a non-natural amino acid that has been synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. In

Mechanism of Action

N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine works by inhibiting the activity of enzymes, particularly proteases and kinases, which are involved in various biological processes. N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to the disruption of various biological pathways, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have a variety of biochemical and physiological effects. Inhibition of proteases and kinases can lead to the disruption of various biological pathways, which can be beneficial in certain disease states. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine is its ability to selectively inhibit enzymes, which can be beneficial in the development of targeted therapies. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have good stability and bioactivity, which makes it an attractive candidate for drug development. However, one limitation of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the research and development of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine. One potential area of research is the development of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine-based inhibitors for specific enzymes involved in disease states. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine can be incorporated into peptide-based drugs to enhance their stability and bioactivity. Further research is also needed to explore the potential anti-inflammatory effects of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acid is attached to a solid support and the peptide chain is elongated step-by-step. In solution-phase synthesis, the amino acid is dissolved in a solvent and reacted with other reagents to form the peptide bond. Both methods have been successfully used to synthesize N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine, with SPPS being the preferred method due to its efficiency and ease of purification.

Scientific Research Applications

N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have potential applications in pharmaceutical research, particularly in the development of enzyme inhibitors and peptide-based drugs. N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been used to develop inhibitors for various enzymes, including proteases and kinases, which are involved in various biological processes. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been incorporated into peptide-based drugs to enhance their stability and bioactivity.

properties

IUPAC Name

2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-11(16(20)21)18-15(12-5-3-2-4-6-12)19-24(22,23)14-9-7-13(17)8-10-14/h2-11H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJYRBBPLOPBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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